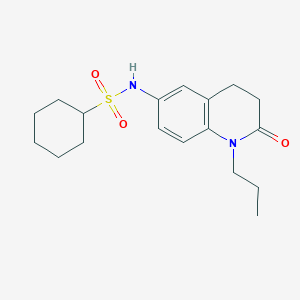

N-(2-氧代-1-丙基-1,2,3,4-四氢喹唑啉-6-基)环己磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

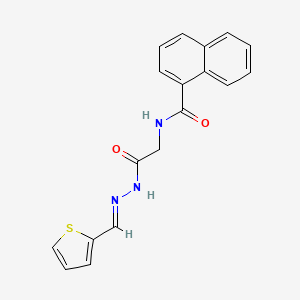

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, also known as PTQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTQ is a cyclic sulfonamide that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

科学研究应用

新型催化剂和合成方法

纳米级 N-磺化布朗斯台德酸催化剂:一项研究引入了一种新型纳米级 N-磺化布朗斯台德酸催化剂,用于在无溶剂条件下通过 Hantzsch 缩合促进聚氢喹啉衍生物的合成。该催化剂表现出优异的产率、较短的反应时间,并且可以重复使用多次而不会损失催化活性,这说明了其在高效和可持续的化学合成中的潜力 (O. Goli-Jolodar 等,2016).

环化级联反应制备氮杂杂环:另一项研究展示了在串联的 Pummerer/Mannich 环化级联反应中使用 α-亚磺酰烯胺,从而制备稠合的异喹啉内酰胺。该方法提供了一条创建复杂氮杂杂环的途径,这对药物发现和开发至关重要 (A. Padwa 等,2002).

抗癌剂

氧化应激诱导抗癌剂:合成了含有缩合哌啶部分的芳香磺酰胺(包括与所查询化合物相似的结构),并测试了它们在癌细胞中诱导氧化应激和细胞毒性作用的能力。这些化合物表现出显着的细胞毒性,突出了它们作为抗癌剂的潜力 (Ramóna Madácsi 等,2013).

新型合成路线

对映选择性分子内碳胺化:已经报道了关于 γ-烯基芳基磺酰胺的对映选择性氧化环化以合成含氮杂环的研究。利用手性铜 (II) 配合物,该方法允许合成各种杂环,具有良好到极好的产率和对映选择性,为手性化合物的生产开辟了新途径 (W. Zeng & S. Chemler,2007).

作用机制

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide acts as a potent activator of multiple members of the PYR/PYL family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

Upon activation by N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, the ABA receptors inhibit PP2C, a group of enzymes that negatively regulate ABA signaling . This inhibition allows for the activation of downstream ABA signaling pathways, which are involved in the plant’s response to abiotic stresses .

Pharmacokinetics

It is known that the compound is used in research settings, suggesting that it has sufficient bioavailability for its effects to be studied .

Result of Action

The activation of ABA receptors by N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide leads to a variety of molecular and cellular effects. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide. For instance, the compound’s ability to help plants resist abiotic stresses suggests that its efficacy may be particularly pronounced in environments where such stresses are prevalent .

生化分析

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide interacts with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide on cells are primarily related to its influence on ABA signaling. By binding to ABA receptors and inhibiting PP2C, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its binding to ABA receptors, leading to the inhibition of PP2C. This results in the activation of downstream ABA signaling, which can lead to changes in gene expression .

Metabolic Pathways

The metabolic pathways involving N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide are closely tied to ABA signaling. The compound’s interaction with ABA receptors and PP2C suggests that it may influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is likely to be influenced by its interactions with ABA receptors and PP2C. These interactions may direct the compound to specific compartments or organelles within the cell .

属性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h9-10,13,16,19H,2-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOTWOYRMQUCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2705007.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2705012.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)

![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)